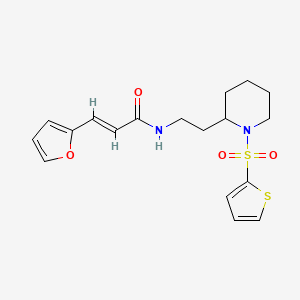

(E)-3-(furan-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide

Description

The compound “(E)-3-(furan-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide” is an acrylamide derivative featuring a furan heterocycle and a thiophene sulfonyl-substituted piperidine moiety. The (E)-configuration of the acrylamide backbone ensures planarity, which may enhance π-π stacking interactions with biological targets. The piperidine ring contributes conformational flexibility, which could influence pharmacokinetic properties such as bioavailability and metabolic stability.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c21-17(9-8-16-6-3-13-24-16)19-11-10-15-5-1-2-12-20(15)26(22,23)18-7-4-14-25-18/h3-4,6-9,13-15H,1-2,5,10-12H2,(H,19,21)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGJBMXLTCQBMF-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C=CC2=CC=CO2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C(C1)CCNC(=O)/C=C/C2=CC=CO2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl and thiophen-2-ylsulfonyl intermediates. These intermediates are then coupled with piperidine derivatives under specific conditions to form the desired product.

-

Step 1: Synthesis of Furan-2-yl Intermediate

Reagents: Furan, bromine, and a suitable base such as potassium carbonate.

Conditions: The reaction is carried out in an organic solvent like dichloromethane at low temperatures.

-

Step 2: Synthesis of Thiophen-2-ylsulfonyl Intermediate

Reagents: Thiophene, chlorosulfonic acid, and a neutralizing agent like sodium hydroxide.

Conditions: The reaction is performed under controlled temperature and pH conditions.

-

Step 3: Coupling Reaction

Reagents: The furan-2-yl and thiophen-2-ylsulfonyl intermediates, piperidine, and acrylamide.

Conditions: The coupling reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Amines or thiols in the presence of a base like triethylamine in an organic solvent.

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Reduced forms of the acrylamide moiety.

Substitution: Substituted acrylamide derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways. Studies have explored its activity against various enzymes and receptors, making it a promising lead compound in drug discovery.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance properties such as thermal stability, mechanical strength, and chemical resistance.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorophenyl-Substituted Acrylamide ()

The compound “(2E)-N-(3-Chlorophenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide” shares the acrylamide backbone and furan substituent with the target compound. However, it lacks the thiophene sulfonyl-piperidine group, instead incorporating two chlorophenyl substituents. Chlorine atoms are electron-withdrawing, which may reduce solubility compared to the sulfonyl group in the target compound. Molecular weight differences (366.22 g/mol vs. 428.56 g/mol) also suggest divergent pharmacokinetic profiles .

Methoxyphenyl and Pyridyl-Substituted Acrylamide ()

“(E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)-3-(2-pyridylamino)acrylamide” features a methoxyphenyl group and dual pyridyl substituents. The methoxy group is electron-donating, contrasting with the electron-withdrawing sulfonyl group in the target compound. The dual pyridyl groups may enhance metal coordination or hydrogen bonding, but the lack of a piperidine or thiophene sulfonyl group reduces structural complexity. The higher nitrogen content (4 N atoms vs. 2 N atoms in the target) could improve solubility but may also increase metabolic instability .

tert-Butyl and Pyridyl-Substituted Acrylamide ()

“N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)acrylamide” incorporates a bulky tert-butyl group and a pyridyl moiety. The tert-butyl group introduces significant steric hindrance, which may hinder binding to compact active sites compared to the more flexible piperidine in the target compound. The pyridyl group offers hydrogen-bonding capabilities, but the absence of a sulfonyl group reduces polarity, likely decreasing aqueous solubility .

Data Tables

Table 1: Structural and Calculated Properties of Acrylamide Derivatives

Table 2: Hypothetical Functional Implications

Notes

- Limitations : The provided evidence lacks experimental data (e.g., IC₅₀, solubility measurements), necessitating theoretical comparisons based on structural features.

- Future Directions : Comparative studies synthesizing these analogs and testing their biological activity, solubility, and stability are essential to validate these hypotheses.

Biological Activity

The compound (E)-3-(furan-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide is a novel derivative in the class of acrylamides, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often starting from furan and thiophene derivatives. The characterization of these compounds is performed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm their structures.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds in the furan and thiophene classes. For instance, derivatives containing furan rings have shown significant activity against various pathogens. A study reported that certain furan derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . While specific data for the target compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Anticancer Properties

Compounds with similar structural motifs have been investigated for their anticancer properties. For example, certain thiophene-containing acrylamides have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells, making these compounds promising candidates for further development in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the furan and thiophene moieties may enhance its affinity for biological receptors or enzymes, leading to inhibition of key pathways involved in microbial growth or cancer cell proliferation.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of furan and thiophene derivatives:

- Antimicrobial Evaluation : A series of furan-based compounds were tested for their antimicrobial activities, revealing that modifications at specific positions significantly influenced their effectiveness .

- Anticancer Activity : Research on thiophene derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models, highlighting their potential as anticancer agents .

- Tyrosinase Inhibition : Some studies have also explored the inhibitory effects on mushroom tyrosinase, an important enzyme in melanin biosynthesis, suggesting potential applications in cosmetic formulations .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.